N-(4-Piperidylmethyl)cyclopropanamine Dihydrochloride
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Overview
Description
N-(4-Piperidylmethyl)cyclopropanamine Dihydrochloride is a chemical compound with the molecular formula C9H19ClN2. It is known for its unique structure, which includes a piperidine ring and a cyclopropane ring. This compound is often used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Piperidylmethyl)cyclopropanamine Dihydrochloride typically involves the reaction of 4-piperidylmethylamine with cyclopropanecarboxylic acid, followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-Piperidylmethyl)cyclopropanamine Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
N-(4-Piperidylmethyl)cyclopropanamine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Piperidylmethyl)cyclopropanamine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Pyridinylmethyl)cyclopropanamine Dihydrochloride
- N-(3-Pyridinylmethyl)cyclopropanamine Dihydrochloride
- 1-(Diethylamino)methylcyclopropanamine Dihydrochloride
Uniqueness
N-(4-Piperidylmethyl)cyclopropanamine Dihydrochloride is unique due to its specific structure, which includes both a piperidine ring and a cyclopropane ring. This combination imparts distinct chemical properties and biological activities, making it valuable for various research applications .
Properties
Molecular Formula |
C9H20Cl2N2 |
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Molecular Weight |
227.17 g/mol |
IUPAC Name |
N-(piperidin-4-ylmethyl)cyclopropanamine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-9(1)11-7-8-3-5-10-6-4-8;;/h8-11H,1-7H2;2*1H |
InChI Key |
BEJXLFNNACCZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2CCNCC2.Cl.Cl |
Origin of Product |
United States |
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